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molecular formula C14H11N3O2 B8413391 Methyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate

Methyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate

Cat. No. B8413391
M. Wt: 253.26 g/mol
InChI Key: TYDICGHIMKQKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303045B2

Procedure details

To a suspension of sodium hydride (46 mg, 1.142 mmol, 60% dispersion in mineral oil) in DMF (1.1 mL) was added methyl 1H-indole-3-carboxylate (200 mg, 1.142 mmol) and 2-chloropyrimidine (131 mg, 1.142 mmol). The resulting suspension was stirred at RT for 1 h. The reaction mixture was diluted with DMF, filtered, and purified by HPLC to afford the title compound as a white-pink solid.
Quantity
46 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
131 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14][CH3:15])=[O:13])=[CH:4]1.Cl[C:17]1[N:22]=[CH:21][CH:20]=[CH:19][N:18]=1>CN(C=O)C>[N:18]1[CH:19]=[CH:20][CH:21]=[N:22][C:17]=1[N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14][CH3:15])=[O:13])=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
46 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)OC
Name
Quantity
131 mg
Type
reactant
Smiles
ClC1=NC=CC=N1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(N=CC=C1)N1C=C(C2=CC=CC=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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